![molecular formula C15H10ClN3O3 B2485358 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate CAS No. 1210320-50-5](/img/structure/B2485358.png)

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including derivatives close to the specified compound, involves several steps starting from basic precursors like chloropyridine-acetic acid, leading to various intermediates before obtaining the final compound. Such processes often employ reagents like hydrazine hydrate, phosphorus oxychloride, and aroyl chlorides in the presence of catalysts to facilitate the reactions (Holla et al., 2004).

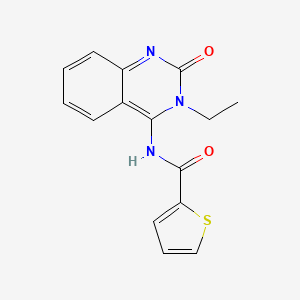

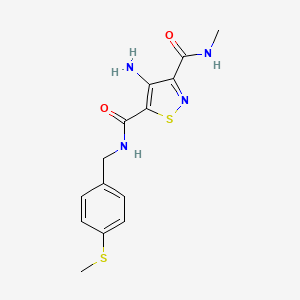

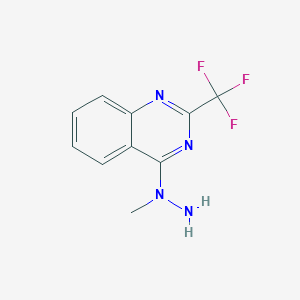

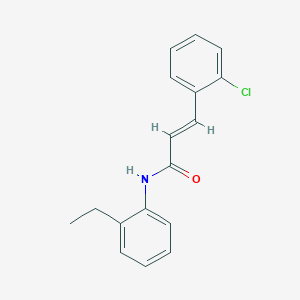

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and computational methods such as density functional theory (DFT) reveals the detailed geometry, including bond lengths, angles, and conformational preferences. The compound's structure is characterized by its oxadiazole ring and substituted phenyl and pyridine groups, which significantly influence its reactivity and interaction with other molecules. The crystal structure analysis offers insight into the compound's solid-state arrangement, highlighting intermolecular interactions that may affect its properties (Shen et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives is greatly influenced by the substituents on the oxadiazole ring and the adjacent phenyl and pyridine groups. These compounds participate in various reactions, including nucleophilic substitution and condensation reactions, which are pivotal for further functionalization or incorporation into complex molecules. The presence of electron-withdrawing or donating groups modulates the compound's reactivity (Ge et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the crystalline form can affect the compound's solubility and stability, which is essential for its storage and application in various conditions (Armas et al., 2000).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects of 1,3,4-oxadiazoles. These properties are influenced by the electronic nature of the substituents and the compound's overall molecular architecture. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and potential applications in synthesis and other areas (Bahgat et al., 2009).

Scientific Research Applications

Anticancer Applications

The structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles has been studied for their potential as apoptosis inducers and anticancer agents. One derivative, identified as a novel apoptosis inducer, demonstrated activity against breast and colorectal cancer cell lines. This compound induced cell cycle arrest followed by apoptosis, with its molecular target identified as TIP47, an IGF II receptor binding protein, highlighting its potential in cancer therapy (Zhang et al., 2005).

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against the diamondback moth. The study investigated the synthesis and structure-activity relationship of these compounds, with some exhibiting significant effectiveness, suggesting their potential as novel insecticides (Qi et al., 2014).

Coordination Chemistry

Research into the coordination chemistry of oxadiazole-bridged ligands with copper salts has resulted in the synthesis of new symmetric double-armed oxadiazole-bridged ligands. These studies provide insights into the formation of molecular complexes and supramolecules, contributing to our understanding of coordination compounds' structural and functional diversity (Wu et al., 2013).

Antioxidant Activity

Derivatives of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antioxidant activity. Compounds with specific substituents showed significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound belongs to the 1,2,4-oxadiazole class . Compounds in this class have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of this compound would depend on its specific structure and functional groups.

Mode of Action

The mode of action of 1,2,4-oxadiazole derivatives generally involves interactions with biological targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors .

Biochemical Pathways

Many 1,2,4-oxadiazole derivatives have been found to interfere with essential biochemical pathways in bacteria, viruses, and other pathogens, leading to their anti-infective properties .

Result of Action

Without specific studies, it’s hard to say what the exact molecular and cellular effects of this compound would be. Given the biological activities of other 1,2,4-oxadiazole derivatives, it could potentially have anti-infective effects .

properties

IUPAC Name |

[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c1-9-18-14(19-22-9)10-3-2-4-12(7-10)21-15(20)11-5-6-13(16)17-8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFVVKDCHUUBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)

![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)